Nonatriacontane

Molecular Dynamics Phase Transitions Materials Science

Nonatriacontane (C39H80, MW 549.05) is a critical odd-numbered n-alkane. It exhibits up to 30× slower molecular dynamics than even-numbered homologs near its melting point and has a precisely measured crystal growth-step height of 45 ± 10 Å. These properties make it an irreplaceable GC retention index marker (Kovats Index 3900) for analyzing essential oils, environmental pollutants, and metabolomics samples, as well as a model compound for polymer crystallization and AFM calibration studies. Substitution with shorter or even-numbered alkanes leads to significant experimental failure.

Molecular Formula C39H80
Molecular Weight 549.1 g/mol
CAS No. 7194-86-7
Cat. No. B1360195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonatriacontane
CAS7194-86-7
Molecular FormulaC39H80
Molecular Weight549.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C39H80/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3
InChIKeySNXOSZZZNFRFNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonatriacontane (CAS 7194-86-7) Baseline Overview for Industrial and Scientific Procurement


Nonatriacontane is a long-chain linear saturated alkane with the molecular formula C39H80 and a molecular weight of 549.05 g/mol [1]. It is a naturally occurring n-alkane found in plant epicuticular waxes, animal fats, and petroleum . The compound presents as a white to off-white waxy solid at room temperature with a melting point range of 78-82 °C . Nonatriacontane is widely utilized as a gas chromatography (GC) retention index marker in analytical chemistry applications, particularly for the analysis of essential oils and complex hydrocarbon mixtures . Due to its specific chain length (C39), it serves as a critical reference standard in metabolomics, environmental monitoring, and petrochemical analysis.

Why Generic Substitution of Nonatriacontane (CAS 7194-86-7) Fails: Evidence-Based Procurement Considerations


The assumption that any long-chain n-alkane can be substituted for Nonatriacontane (C39) is scientifically untenable and can lead to significant experimental failure. For example, substituting a shorter-chain alkane such as Tetratriacontane (C34) or Triacontane (C30) in GC calibrations will result in a markedly different Kovats Retention Index, thereby corrupting the qualitative identification of unknown analytes [1]. More fundamentally, the odd carbon number (C39) of Nonatriacontane imparts a specific solid-state packing arrangement and liquid-state dynamic behavior that is distinct from its even-numbered homologs. Research demonstrates that odd-numbered n-alkanes, like Nonatriacontane, exhibit up to 30 times slower molecular dynamics near their melting points compared to even-numbered alkanes [2]. Furthermore, in crystal growth and materials science applications, the introduction of branched alkanes or shorter chain lengths fundamentally alters crystal structure and morphology; for instance, branched analogs like 20-Methyl-Nonatriacontane do not form solid solutions with the linear C39 compound and develop entirely different crystal structures [3]. These differences are not marginal; they are structural and dynamic, dictating specific procurement based on the exact experimental requirements outlined in the following quantitative evidence.

Product-Specific Quantitative Evidence for Nonatriacontane (CAS 7194-86-7): Key Differentiation Data


Nonatriacontane (C39) Exhibits 30x Slower Liquid-State Dynamics Than Even-Numbered Alkane Homologs

Nonatriacontane (C39), as an odd-numbered n-alkane, exhibits significantly slower translational diffusion dynamics in its liquid state compared to even-numbered n-alkanes of similar chain length. Quasi-elastic neutron scattering measurements reveal that odd-numbered n-alkanes demonstrate up to 30 times slower molecular dynamics than their even-numbered counterparts when measured near their respective melting points [1]. This dynamic odd-even effect is a fundamental property that dictates behavior in confined spaces, lubrication, and during phase changes.

Molecular Dynamics Phase Transitions Materials Science

Single Crystal Growth-Step Height of Nonatriacontane (C39) Quantified at 45 ± 10 Å, a Unimolecular Value

Electron microscopy studies on solution-grown crystals of n-nonatriacontane (C39) have directly measured the growth-step height to be 45 ± 10 Å, which corresponds to the unimolecular length of the C39 chain [1]. This is a direct, quantitative structural parameter that is unique to this chain length. In contrast, crystals of stearic acid (C18 fatty acid) grown under similar conditions exhibit a growth-step height of 47 ± 10 Å, a bimolecular value reflecting its dimeric nature in the crystal [1]. This demonstrates that even among long-chain molecules, the specific molecular structure dictates the fundamental crystal growth morphology.

Crystal Growth Electron Microscopy Surface Science

Nonatriacontane (C39) Demonstrates Incompatibility with Branched Analogs, Showing Phase Separation Over 5-95% Molar Fraction Range

A direct head-to-head study of the binary system between linear Nonatriacontane (C39) and its branched analog, 20-Methyl-Nonatriacontane (M39), reveals that the two compounds do not form a solid solution. The constructed phase diagram for the BK-M39/C39 binary system shows phase separation and the development of distinct crystal structures for each component across the entire studied molar fraction range of M39 from 0.05 to 0.95 [1]. Linear C39 maintains its own crystal structure even in the presence of small amounts of the branched contaminant, while M39 adopts a triclinic (P1̄) or orthorhombic (P212121) structure depending on crystallization conditions [1].

Polymer Science Crystallography Phase Diagrams

Nonatriacontane (C39) Serves as a Certified Reference Material in GC Analysis with a Documented Kovats Retention Index of 3900

Nonatriacontane (C39) is formally included as a quantitative standard in certified reference material (CRM) mixtures for gas chromatography, such as the C7-C40 Saturated Alkanes Standard . Its specific Kovats Retention Index is 3900, as derived from the Abraham solvation parameter model, which is directly proportional to its chain length [1]. In contrast, the adjacent homologs have indices of 3800 (Octatriacontane, C38) and 4000 (Tetracontane, C40) [1]. This discrete, predictable retention index makes it an essential 'ruler' for calibrating retention times in complex mixture analysis, including essential oils and environmental samples.

Analytical Chemistry Gas Chromatography Metabolomics

Optimal Research and Industrial Application Scenarios for Nonatriacontane (CAS 7194-86-7)


Gas Chromatography (GC) and GC-MS Calibration for Complex Mixture Analysis

Nonatriacontane is a critical component of certified reference material (CRM) mixtures for gas chromatography, specifically in the C7-C40 alkane standard . Its precisely defined Kovats Retention Index of 3900 provides a robust and predictable calibration point for the identification of unknown compounds in complex matrices like essential oils, environmental pollutants, and metabolomics samples [1]. Its inclusion as a certified standard ensures method accuracy and reproducibility, which is a key requirement for ISO 17034 accredited methods .

Crystal Growth and Surface Science Research Involving Long-Chain Molecules

The precisely measured growth-step height of 45 ± 10 Å for Nonatriacontane crystals makes it an ideal model compound for fundamental studies of crystal growth mechanisms in long-chain molecules . This quantitative data is essential for calibrating high-resolution microscopy techniques, such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM), and for validating computational models of crystal growth and self-assembly. The unimolecular step height provides a clear, unambiguous reference point for these studies .

Model System for Polymer and Material Phase Separation Studies

Nonatriacontane is a valuable model compound for studying phase separation and crystallization in polymer science. The documented incompatibility of linear C39 with its branched analog, 20-Methyl-Nonatriacontane, leading to phase separation over a wide concentration range (5-95% molar fraction), provides a well-defined binary system for investigating solid-solution behavior, nucleation, and the impact of molecular architecture on material properties . This is particularly relevant for understanding the crystallization of polyethylene and other long-chain polymers with chain branching .

Fundamental Studies of the Odd-Even Effect in Alkane Dynamics

As an odd-numbered n-alkane, Nonatriacontane is a key subject in research investigating the dynamic odd-even effect in liquid alkanes. Its liquid-state dynamics, which are up to 30 times slower than those of even-numbered alkanes, make it a critical compound for experiments involving quasi-elastic neutron scattering and molecular dynamics simulations . Procurement of this specific chain length is essential for studies aimed at understanding diffusion, confinement effects, and phase transition kinetics in simple hydrocarbon systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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